molecular formula C10H21NO3Si B162446 2-(Triethoxysilyl)butyronitrile CAS No. 1627-95-8

2-(Triethoxysilyl)butyronitrile

Cat. No. B162446
CAS RN: 1627-95-8
M. Wt: 231.36 g/mol
InChI Key: RDNFTJRPCZDKHN-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)butyronitrile is a chemical compound with the molecular formula C10H21NO3Si . It is used in various chemical reactions and has a molar mass of 231.36 .


Synthesis Analysis

The synthesis of compounds similar to 2-(Triethoxysilyl)butyronitrile has been reported in the literature. For instance, 2-Triethoxysilylazulene derivatives were synthesized via a cross-coupling reaction between a 2-haloazulene derivative and triethoxysilane . Another study reported the functionalization of silica spheres with sulfonic groups and bi-functionalization with carboxylic and sulfonic groups via a co-condensation route, by adding organosilanes to a pre-hydrolized TEOS solution .


Molecular Structure Analysis

The molecular structure of 2-(Triethoxysilyl)butyronitrile consists of a total of 35 bonds, including 14 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 triple bond, and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

2-(Triethoxysilyl)butyronitrile has a predicted density of 0.955±0.06 g/cm3 and a boiling point of 75-76 °C at a pressure of 0.1 Torr .

Safety And Hazards

The safety data sheet for a similar compound, 3-Cyanopropyltriethoxysilane, suggests that it is highly flammable and can be fatal if swallowed. It is also toxic in contact with skin or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-triethoxysilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3Si/c1-5-10(9-11)15(12-6-2,13-7-3)14-8-4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFTJRPCZDKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936728
Record name 2-(Triethoxysilyl)butanenitrile
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Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Triethoxysilyl)butyronitrile

CAS RN

1627-95-8
Record name 2-(Triethoxysilyl)butanenitrile
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Record name 2-(Triethoxysilyl)butyronitrile
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Record name 2-(Triethoxysilyl)butanenitrile
Source EPA DSSTox
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Record name 2-(triethoxysilyl)butyronitrile
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